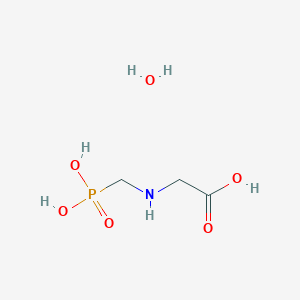
Water Glyphosate
概要
説明
Water Glyphosate, scientifically known as N-(phosphonomethyl)glycine, is a widely used non-selective herbicide. It is primarily employed to control broadleaf weeds and grasses that compete with crops. Glyphosate is known for its effectiveness and has become one of the most utilized herbicides globally .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Water Glyphosate involves several chemical processes. One common method is the reaction of glycine with formaldehyde and phosphorous acid. This reaction produces N-(phosphonomethyl)glycine through a series of steps involving intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA). This method is preferred due to its efficiency and cost-effectiveness. The process includes the use of catalysts and environmentally friendly oxidants to ensure high purity and minimal waste generation .
化学反応の分析
Types of Reactions
Water Glyphosate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of glyphosate to aminomethylphosphonic acid (AMPA) and glyoxylate.
Reduction: Less common but can occur under specific conditions.
Substitution: Reactions where glyphosate can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include aminomethylphosphonic acid (AMPA), glyoxylate, and other derivatives depending on the specific reaction conditions .
科学的研究の応用
Water Glyphosate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Employed in studies to understand its effects on non-target organisms and ecosystems.
Medicine: Investigated for its potential impacts on human health and its role in various diseases.
Industry: Widely used in agriculture to control weeds and improve crop yields
作用機序
Water Glyphosate exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By blocking this pathway, glyphosate prevents the production of essential proteins, leading to the death of the plant .
類似化合物との比較
Similar Compounds
Glufosinate: Another non-selective herbicide that inhibits glutamine synthetase.
Paraquat: A fast-acting herbicide that causes oxidative damage to plant cells.
Dicamba: A selective herbicide that mimics plant hormones and causes uncontrolled growth
Uniqueness of Water Glyphosate
This compound is unique due to its specific mode of action on the EPSPS enzyme, making it highly effective against a broad spectrum of weeds. Its low volatility and strong binding to soil particles reduce the risk of drift and environmental contamination compared to other herbicides .
特性
IUPAC Name |
2-(phosphonomethylamino)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.H2O/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWUXSHPAXNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















